molecular formula C20H20O8 B1254478 Sculezonone A

Sculezonone A

Katalognummer: B1254478
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: ONTLROIXJXOWRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sculezonone A is a phenalenone-derived natural product first isolated from Okinawan marine sponge- and bivalve-associated microorganisms . Its chemical structure, 2,4,6,9-tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxo-2-butanyl)-1H-phenalene-1,3(2H)-dione , features a polycyclic aromatic core with hydroxyl, methoxy, and methyl substituents. Sculezonone A was identified as a selective inhibitor of eukaryotic DNA polymerases (pols), with IC₅₀ values of 20 μM (pol-α), 25 μM (pol-β), and 17 μM (pol-γ), demonstrating moderate potency against pol-ε . Its mechanism involves binding to the enzyme active site, disrupting DNA replication in cancer cells without affecting normal human fibroblasts or endothelial cells, likely due to slower replication rates in non-malignant cells .

Eigenschaften

Molekularformel

C20H20O8

Molekulargewicht

388.4 g/mol

IUPAC-Name

2,4,6,9-tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxobutan-2-yl)phenalene-1,3-dione

InChI

InChI=1S/C20H20O8/c1-7-6-9(22)11-12-10(7)14(23)16(28-5)15(24)13(12)18(26)20(27,17(11)25)19(3,4)8(2)21/h6,22-24,27H,1-5H3

InChI-Schlüssel

ONTLROIXJXOWRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C3=C1C(=C(C(=C3C(=O)C(C2=O)(C(C)(C)C(=O)C)O)O)OC)O)O

Synonyme

sculezonone A
sculezonone-A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sculezonone A belongs to a class of marine-derived DNA polymerase inhibitors with structural and functional diversity. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of Sculezonone A and Related Compounds

Compound Source Target DNA Polymerases (IC₅₀, μM) Additional Targets Selectivity Notes
Sculezonone A Marine sponge/bivalve microbiota α (20), β (25), γ (17), ε (weak) None reported Selective for cancer cells
Sculezonone B Same as Sculezonone A α (12), γ (18.5) None reported 12-hydroxy derivative; no β inhibition
Pinophilins Penicillium spp. α, κ (strong); B-, Y-families None reported Broad-spectrum; cancer-selective
Epolactaene Microbial γ-lactam α, β Topoisomerase II Dual-action; neuritogenic effects
Halenaquinol sulfate Marine sponge α-family None reported Prefers α-family over others

Structural and Functional Contrasts

Sculezonone A vs. Sculezonone B Structural Difference: Sculezonone B is the 12-hydroxylated derivative of Sculezonone A . Potency: Sculezonone B exhibits stronger inhibition of pol-α (IC₅₀ = 12 μM vs. 20 μM) but lacks activity against pol-β . Mechanistic Divergence: The hydroxyl group in Sculezonone B may enhance binding affinity to pol-α/γ while sterically hindering interaction with pol-β.

Sculezonone A vs. Selectivity: Both compounds spare normal cells, but pinophilins show broader anticancer applicability due to multi-family inhibition .

Sculezonone A vs. Epolactaene Dual Targeting: Epolactaene uniquely inhibits topoisomerase II, a critical target in cancer therapy, alongside pol-α/β . Therapeutic Potential: Epolactaene’s neuritogenic effects make it valuable for neurodegenerative research, whereas Sculezonone A is purely a replication inhibitor .

Sculezonone A vs. Halenaquinol Sulfate Specificity: Halenaquinol sulfate selectively targets the α-family of polymerases, unlike Sculezonone A’s multi-pol activity . Structural Class: Halenaquinol is a sulfated ap-hydroquinone, distinct from Sculezonone A’s phenalenone scaffold .

Research Findings and Clinical Implications

  • Sculezonone A: Its β-pol inhibition is rare among marine inhibitors, suggesting utility in cancers reliant on pol-β for repair (e.g., cisplatin-resistant tumors) .
  • Sculezonone B: Higher α/γ potency may favor hematologic malignancies with elevated pol-γ activity .
  • Pinophilins: Broad inhibition profile supports use in heterogeneous tumors .
  • Epolactaene : Dual DNA polymerase/topoisomerase inhibition offers combinatorial therapeutic strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sculezonone A
Reactant of Route 2
Sculezonone A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.